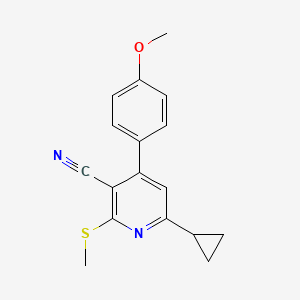

6-cyclopropyl-4-(4-methoxyphenyl)-2-(methylthio)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, such as the 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, involves simple routes yielding materials with potential blue light-emitting properties (Ahipa, Kamath, Kumar, & Adhikari, 2014). Such processes can provide foundational techniques adaptable for synthesizing the compound in focus, emphasizing efficiency and the attainment of desired photophysical characteristics.

Molecular Structure Analysis

The molecular structure and analysis of related nicotinonitrile derivatives reveal non-planar configurations, as demonstrated through single crystal studies and DFT calculations. The compound "6-(4-Bromophenyl)-2-ethoxy-4-(2,4,6-trimethoxyphenyl)nicotinonitrile" showcases complex dihedral angles within its structure, contributing to its unique physical and chemical behaviors (Chantrapromma, Fun, Suwunwong, Padaki, & Isloor, 2009). Such insights are crucial for understanding the spatial arrangement and reactivity of the compound .

Chemical Reactions and Properties

The reactivity and chemical properties of nicotinonitrile derivatives are pivotal for their application scope. Studies on similar compounds underscore their potential in forming protective adsorbed layers on surfaces, indicating corrosion inhibition capabilities, as seen in "6-[5-(4-Methoxyphenyl) furan-2-yl] Nicotinonitrile" (Fouda, El‐Haddad, Ismail, & Abd Elgyed, 2019). These properties are essential for applications requiring material stability and longevity.

Physical Properties Analysis

The physical properties, including solvatochromic effects and fluorescence, are significant for the application of nicotinonitrile derivatives in photophysical studies. The positive solvatochromic effect observed in derivatives suggests their suitability in applications requiring sensitivity to solvent polarity changes, impacting material design and sensor technology (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Chemical Properties Analysis

Chemical properties, including the potential for antimicrobial activity, are highlighted in the synthesis and analysis of nicotinonitrile derivatives. The broad antimicrobial efficacy against various microorganisms suggests the compound's relevance in developing new therapeutic agents and coatings with inherent microbial resistance (Guna, Bhadani, Purohit, & Purohit, 2015).

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds:

- A study demonstrated the use of related nicotinonitrile compounds in the synthesis of pyranopyrazoles, which are significant in medicinal chemistry due to their various biological activities (Zolfigol et al., 2013).

Antimicrobial Activity:

- Research involving nicotinonitrile derivatives indicated their potential in antimicrobial applications. These compounds were tested against Gram-positive and Gram-negative bacteria, as well as fungi, showing promising antimicrobial properties (Guna et al., 2015).

Corrosion Inhibition:

- Nicotinonitriles, including derivatives with methoxyphenyl groups, have been studied as corrosion inhibitors for steel in acidic environments. Their adsorption and inhibitory effects were analyzed using various techniques, demonstrating their efficacy in corrosion protection (Ansari et al., 2015).

Cancer Research:

- Some nicotinonitrile derivatives have shown potential in cancer research, particularly in inhibiting tyrosine kinase and inducing apoptosis in cancer cell lines. These compounds were synthesized and evaluated for their antiproliferative activity, revealing significant potential as anticancer agents (El-hashash et al., 2019).

Photochemistry:

- Studies on the photochemistry of nicotinonitrile derivatives, including those with methoxyphenyl substituents, provided insights into the photoreactions and rearrangements of these compounds under certain conditions. This research contributes to the understanding of their chemical behavior in light-induced processes (Leitich et al., 2002).

Synthesis of Deuterium-Labelled Compounds:

- There has been research on synthesizing deuterium-labelled nicotinonitrile derivatives, which are valuable in medicinal chemistry and as tracers in biological systems. These compounds were synthesized and characterized for their potential use in various scientific studies (Ismail & Boykin, 2004).

Propiedades

IUPAC Name |

6-cyclopropyl-4-(4-methoxyphenyl)-2-methylsulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-20-13-7-5-11(6-8-13)14-9-16(12-3-4-12)19-17(21-2)15(14)10-18/h5-9,12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBIASAYNBNROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-4-(4-methoxyphenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)

![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)

![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)